

Asymmetric Synthesis of Periplanone B Enantiomers: Application Notes and Protocols

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Compound of Interest

Compound Name: *Periplanone B*

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This document provides detailed application notes and protocols for the asymmetric synthesis of the enantiomers of **Periplanone B**, the potent sex pheromone of the American cockroach, *Periplaneta americana*. The synthesis of this structurally complex germacrane-type sesquiterpenoid has been a significant challenge in organic synthesis, leading to the development of elegant and innovative strategies. These notes focus on the key methodologies that have been successfully employed to achieve the enantioselective synthesis of (+)- and (-)-**Periplanone B**.

Introduction to Synthetic Strategies

The total synthesis of **Periplanone B** was first achieved in its racemic form by W. C. Still in 1979.^[1] A cornerstone of this and many subsequent syntheses is the anionic oxy-Cope rearrangement, a powerful tool for the construction of the ten-membered carbocyclic core of the molecule.^{[1][2][3][4][5]} This pericyclic reaction, when applied to a suitably substituted divinylcyclohexanol precursor, allows for a rapid and stereocontrolled ring expansion to form the cyclodecadienone skeleton.

The challenge of controlling the absolute stereochemistry of the multiple chiral centers in **Periplanone B** has been addressed through various asymmetric strategies. Key among these are:

- Sharpless Asymmetric Epoxidation: This reliable method is used to introduce chirality at an early stage by the enantioselective epoxidation of an allylic alcohol precursor.^{[6][7][8]} The resulting chiral epoxide then serves as a versatile intermediate to establish the stereochemistry of other centers.
- Use of Chiral Pool Starting Materials: Syntheses have been developed that commence from readily available enantiopure natural products, thereby setting the initial stereochemistry.
- Ring-Closing Metathesis (RCM): More recent approaches have utilized RCM for the efficient construction of key cyclic intermediates in the synthesis of **Periplanone B** analogues and precursors.^{[9][10][11][12]}

This document will detail the protocols for two prominent asymmetric syntheses of **Periplanone B** enantiomers, highlighting the key reactions and providing quantitative data for comparison.

Data Presentation

The following tables summarize the quantitative data for the key steps in the asymmetric synthesis of **Periplanone B**, drawing from seminal works in the field.

Table 1: Key Data from the Synthesis of (-)-**Periplanone B** (Kitahara and Mori)

Step No.	Reaction	Starting Material	Product	Reagents and Conditions	Yield (%)	Enantiomeric Excess (%)
1	Sharpless Asymmetric Epoxidation	Geraniol derivative	Chiral epoxide	Ti(OiPr) ₄ , (+)-DIPT, t-BuOOH, CH ₂ Cl ₂	95	>95
2	Cyclization	Acyclic precursor	Cyclohexanone derivative	Base, solvent	80	-
3	Anionic Oxy-Cope Rearrangement	Divinylcyclohexanol	Cyclodecadienone	KH, 18-crown-6, THF	75	-
4	Epoxidation	Cyclodecadienone	Epoxide intermediate	m-CPBA, CH ₂ Cl ₂	85	-
5	Final Oxidation	Penultimate intermediate	(-)-Periplanone B	PCC, CH ₂ Cl ₂	90	-

Table 2: Key Data from the Racemic Synthesis of **Periplanone B** (W. C. Still)

Step No.	Reaction	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Michael Addition	Protected cyclohexenone	Enolate	LDA, THF, -78 °C	-
2	Aldol Reaction/Acetylation	Enolate and crotonaldehyde	Allylic acetate	Crotonaldehyde, Ac ₂ O, -78 °C	74 (from protected cyclohexenone)
3	Conjugate Addition/Epoxydation	Allylic acetate	α,β-Epoxy ketone	Me ₂ CuLi; m-CPBA	74
4	Vinylcuprate Addition	α,β-Epoxy ketone	Divinylcyclohexanol precursor	(CH ₂ =CH) ₂ CuLi	57
5	Anionic Oxy-Cope Rearrangement	Divinylcyclohexanol precursor	Cyclodecadiene	KH, 18-crown-6, THF, 70 °C; then TMSCl, -78 °C; then m-CPBA	57
6	Epoxidation	Enone intermediate	Diepoxide intermediate	t-BuOOH, KH, THF, -20 °C; then Corey-Chaykovsky reaction	74 (dr = 4:1)
7	Deprotection and Oxidation	Diepoxide alcohol	(±)-Periplanone B	TBAF, THF; then Sarett oxidation (CrO ₃ ·2py)	69

Experimental Protocols

The following are detailed methodologies for key experiments in the asymmetric synthesis of **Periplanone B**.

Protocol 1: Sharpless Asymmetric Epoxidation (General Procedure)

This protocol describes the enantioselective epoxidation of a prochiral allylic alcohol, a critical step in establishing the initial stereocenter in many asymmetric syntheses of **Periplanone B**.

Materials:

- Titanium(IV) isopropoxide ($\text{Ti}(\text{OiPr})_4$)
- (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)
- Allylic alcohol precursor
- tert-Butyl hydroperoxide (t-BuOOH) in a non-polar solvent (e.g., toluene or dichloromethane)
- Dichloromethane (CH_2Cl_2), anhydrous
- Molecular sieves (4\AA), powdered and activated
- Sodium hydroxide solution, saturated
- Sodium chloride solution, saturated (brine)
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH_2Cl_2) and cooled to $-20\text{ }^\circ\text{C}$.

- Titanium(IV) isopropoxide is added, followed by the slow addition of the chiral diethyl tartrate (either (+)-DET for one enantiomer or (-)-DET for the other). The mixture is stirred for 10 minutes at -20 °C.
- The allylic alcohol precursor, dissolved in a minimal amount of anhydrous CH₂Cl₂, is added dropwise to the reaction mixture.
- A solution of tert-butyl hydroperoxide is added slowly, ensuring the internal temperature does not rise above -20 °C.
- The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium hydroxide.
- The mixture is stirred vigorously for 1 hour at room temperature, during which a white precipitate forms.
- The mixture is filtered through a pad of Celite®, and the filter cake is washed with CH₂Cl₂.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the desired chiral epoxide.

Protocol 2: Anionic Oxy-Cope Rearrangement (General Procedure)

This protocol outlines the key ring-expansion step to form the 10-membered ring of the **Periplanone B** core.

Materials:

- Divinylcyclohexanol precursor
- Potassium hydride (KH), 35 wt. % dispersion in mineral oil
- 18-crown-6

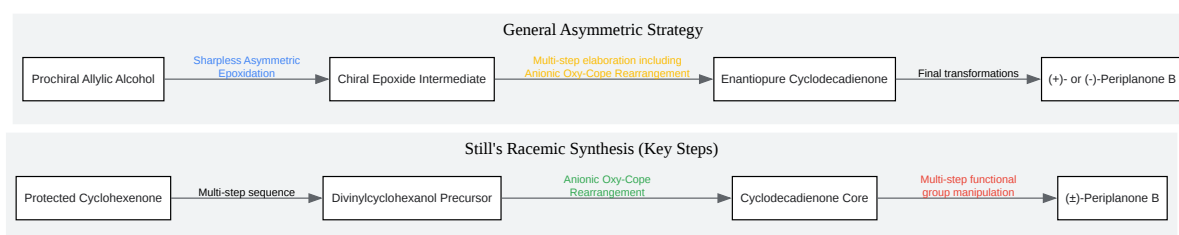
- Tetrahydrofuran (THF), anhydrous
- Hexane, anhydrous
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Diethyl ether
- Brine
- Magnesium sulfate (MgSO_4), anhydrous
- Silica gel for column chromatography

Procedure:

- A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere is charged with a suspension of potassium hydride in anhydrous THF. The mineral oil is removed by washing with anhydrous hexane.
- 18-crown-6 is added to the suspension.
- A solution of the divinylcyclohexanol precursor in anhydrous THF is added dropwise to the stirred suspension at room temperature.
- The reaction mixture is heated to reflux and monitored by TLC.
- Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
- The mixture is extracted with diethyl ether.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to yield the cyclodecadienone product.

Mandatory Visualization

The following diagrams illustrate the key synthetic pathways and logical relationships in the asymmetric synthesis of **Periplanone B**.



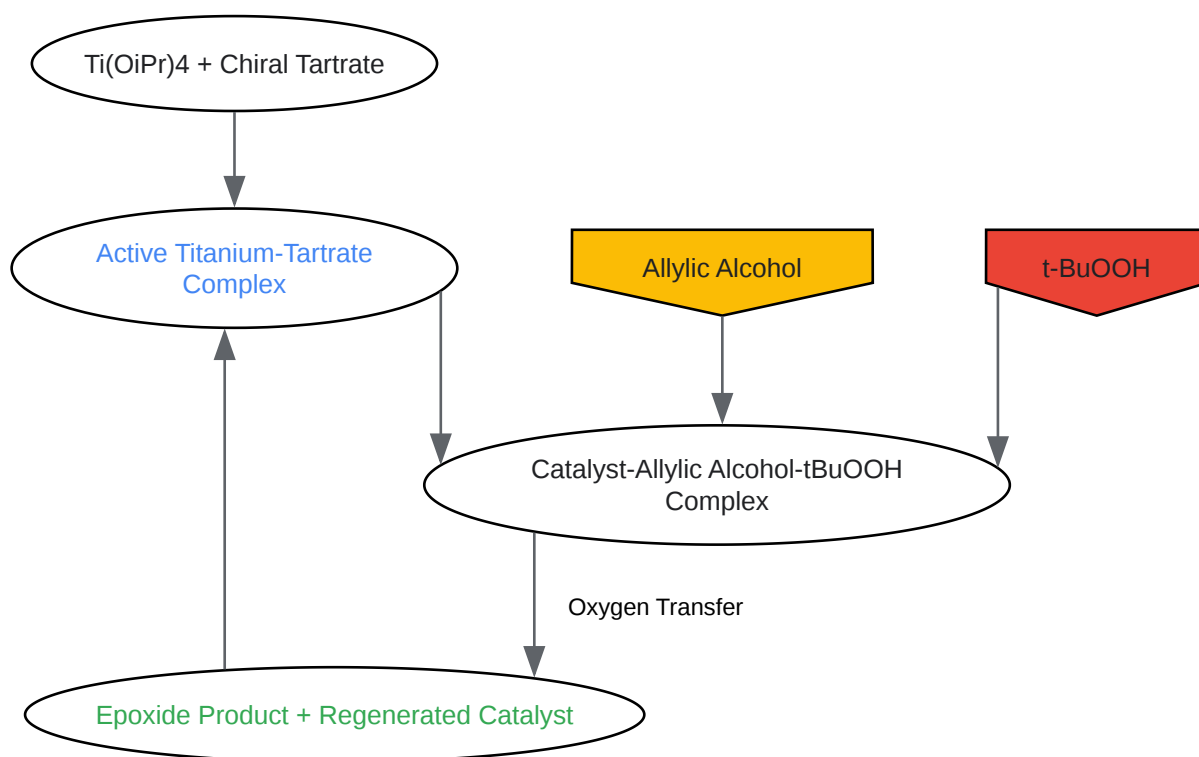
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Caption: Overall workflow for racemic and asymmetric syntheses of **Periplanone B**.



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Caption: Key steps in the Anionic Oxy-Cope Rearrangement.



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Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.

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